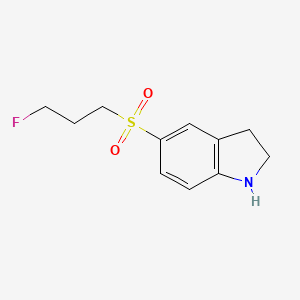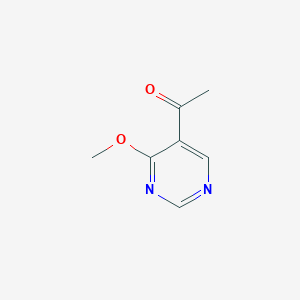
(+-)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate is an organic compound that belongs to the class of phenoxyalkanoic acid esters This compound is characterized by the presence of a chlorobenzyl group attached to a phenoxy moiety, which is further connected to a methylbutyrate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate typically involves the esterification of 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoic acid. The reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete esterification, followed by purification through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of (±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the ester group can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoic acid.
Reduction: 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanol.
Substitution: 2-(4-(4-hydroxybenzyl)phenoxy)-2-methylbutyrate (when hydroxide is the nucleophile).
Applications De Recherche Scientifique
(±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of (±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate: This compound has a similar structure but with a benzoyl group instead of a benzyl group.
2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoic acid: The acid form of the ester.
2-Methyl-2-propanyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutanoate: A related ester with a different alkyl group.
Uniqueness
(±)-Methyl 2-(4-(4-chlorobenzyl)phenoxy)-2-methylbutyrate is unique due to its specific ester structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
71548-91-9 |
|---|---|
Formule moléculaire |
C19H21ClO3 |
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
methyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C19H21ClO3/c1-4-19(2,18(21)22-3)23-17-11-7-15(8-12-17)13-14-5-9-16(20)10-6-14/h5-12H,4,13H2,1-3H3 |
Clé InChI |
PVKLQBZRXYIJTR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)OC)OC1=CC=C(C=C1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)




![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15231666.png)




![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)
![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)
